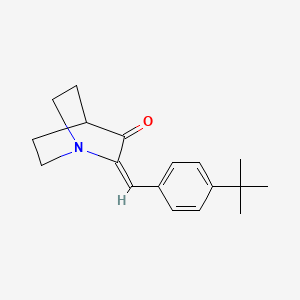

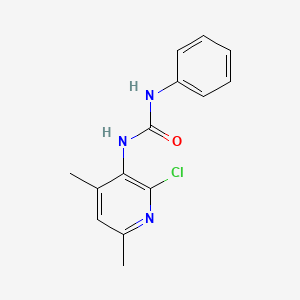

![molecular formula C12H14N4OS2 B5568066 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3-二甲苯基)乙酰胺](/img/structure/B5568066.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide, involves carbodiimide condensation catalysis, which is a convenient and fast method. These compounds are characterized by IR, 1H NMR, and elemental analyses, with their structures confirmed through methods such as single-crystal X-ray diffraction (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively analyzed through crystallography, revealing that these molecules are nearly "V" shaped with angles between the two aromatic planes. The structure is stabilized through various intermolecular interactions such as hydrogen bonds and π interactions, contributing to the generation of 3-D arrays (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds undergo addition reactions with amides and aromatic amines. These reactions, studied in aprotic solvent solutions, yield products characterized by spectroscopic techniques, indicating the formation of thiadiazoline and other byproducts depending on the reactants used (Caram et al., 2003).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are closely related to their crystalline structure. For example, the synthesis and characterization of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide revealed its crystallization in specific systems, with density functional theory (DFT) calculations aligning with experimental results. This highlights the compound's stability and possible interactions under various conditions (Gautam et al., 2013).

Chemical Properties Analysis

The reactivity of thiadiazole derivatives with different chemical agents has been explored, showing a range of outcomes based on the nature of the reactants. For instance, reactions with nitrogenated nucleophiles have been thoroughly investigated, providing insights into the compounds' reactivity patterns and the formation of new derivatives with distinct chemical properties (Duran & Demirayak, 2012).

科学研究应用

合成和结构分析

化学化合物2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3-二甲苯基)乙酰胺属于已合成并分析各种性质的更广泛化合物类别的一部分。一项相关研究展示了使用碳二亚胺缩合合成新型N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物的过程,展示了一种与该化合物相关的方法学(于等,2014)。另一项研究深入了解类似化合物的结构和光谱特征,进一步强调了详细化学分析在理解其潜在应用中的重要性(Boechat 等,2011)。

抗癌特性

对2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3-二甲苯基)乙酰胺衍生物的研究突出了其潜在的抗癌特性。例如,一系列N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物对乳腺癌细胞系表现出有效的细胞毒作用,并进行结构和光谱分析以支持这些发现(Abu-Melha,2021)。这强调了此类化合物在新抗癌疗法开发中的潜力。

药理学评估

进一步的药理学研究评估了1,3,4-噻二唑衍生物的抗炎和镇痛特性,揭示了其显著的活性,并表明了这些化合物在控制疼痛和炎症方面的治疗潜力(Shkair 等,2016)。这些发现对于指导未来的研究和开发工作以获得新药至关重要。

分子建模和药物设计

分子建模在理解1,3,4-噻二唑衍生物与生物靶标的相互作用机制中发挥了关键作用。涉及此类化合物作为谷氨酰胺酶抑制剂的设计、合成和药理学评估的研究突出了分子建模在药物发现过程中的应用(Shukla 等,2012)。这种方法有助于识别具有潜在治疗益处的化合物,包括抗癌活性。

抗菌和杀虫应用

1,3,4-噻二唑衍生物的多功能性延伸至抗菌和杀虫应用。对新型衍生物的合成和评估的研究已经确定了对各种细菌菌株和害虫具有显著活性的化合物,为开发新的抗菌和杀虫剂奠定了基础(Gadad 等,2000)。这突出了这些化合物在农业和医疗保健环境中的潜力。

作用机制

The compound acts as a urease inhibitor . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori . The compound’s inhibitory activity against urease makes it a potential candidate for the treatment of infections caused by this bacterium .

安全和危害

未来方向

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-7-4-3-5-9(8(7)2)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHIJEYCFOBPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)